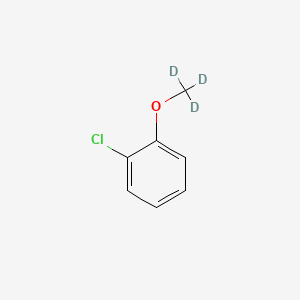2-Chloroanisole-D3 (methyl-D3)
CAS No.:
Cat. No.: VC16502271
Molecular Formula: C7H7ClO
Molecular Weight: 145.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7ClO |
|---|---|
| Molecular Weight | 145.60 g/mol |
| IUPAC Name | 1-chloro-2-(trideuteriomethoxy)benzene |
| Standard InChI | InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |
| Standard InChI Key | QGRPVMLBTFGQDQ-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC=C1Cl |
| Canonical SMILES | COC1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Isotopic Composition
2-Chloroanisole-D3 (methyl-D3) is a deuterium-labeled derivative of 2-chloroanisole, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium (D). This substitution results in a molecular formula of C₇H₄ClD₃O and a molecular weight of 161.62 g/mol (vs. 158.59 g/mol for the non-deuterated analog). The isotopic purity of commercial samples typically exceeds 98%, ensuring minimal interference from protiated species in analytical applications .
Spectral Signatures
-
NMR Spectroscopy:
The deuterated methoxy group induces distinct shifts in proton nuclear magnetic resonance (¹H NMR). The absence of protons in the -OCD₃ group eliminates the singlet typically observed at δ 3.8–3.9 ppm for -OCH₃, while aromatic protons resonate at δ 7.2–7.5 ppm (doublet for H-3 and H-5, triplet for H-4 and H-6). -
Mass Spectrometry:
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 161 (M⁺), with fragmentation patterns dominated by loss of Cl (M⁺–35) and OCD₃ (M⁺–51) .
Synthesis and Deuteration Strategies
Direct Deuterium Exchange
The most common route involves acid-catalyzed H/D exchange using deuterated methanol (CD₃OD) and a strong acid catalyst (e.g., DCl or D₂SO₄). For example:
This method achieves >95% deuteration at the methoxy group within 24 hours .
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysts for site-selective deuteration. For instance, Buchwald-Hartwig amination conditions using deuterated methyl sources (e.g., CD₃OTf) and ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enable efficient coupling :
This method offers superior regioselectivity and avoids side reactions observed in acid-catalyzed routes .
Applications in Analytical Chemistry
Mass Spectrometry Internal Standards
2-Chloroanisole-D3 is widely used as an internal standard for quantifying non-deuterated 2-chloroanisole in environmental and biological samples. Its near-identical chromatographic behavior and distinct mass shift (m/z +3) minimize matrix effects in LC-MS/MS assays .
Metabolic Tracing
In pharmacokinetic studies, the deuterated compound aids in tracking the metabolism of 2-chloroanisole. For example, hepatic oxidation to 2-chlorocatechol-D3 can be monitored via isotopic ratio measurements .
Analytical Characterization Data
Table 1. Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | -12°C | DSC |
| Boiling Point | 215–217°C | Distillation |
| LogP (Octanol-Water) | 2.34 | Shake-Flask |
| UV λmax (MeOH) | 274 nm | Spectrophotometry |
| Sample | % Deuteriation (OCD₃) | % Protiated Impurity |
|---|---|---|
| Batch A | 98.7 ± 0.2 | 1.3 ± 0.2 |
| Batch B | 99.1 ± 0.1 | 0.9 ± 0.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume